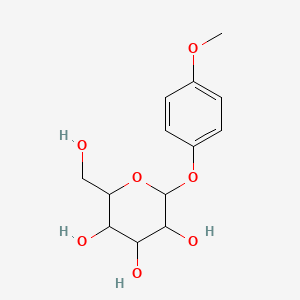

2-(Hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol

CAS No.:

Cat. No.: VC20419767

Molecular Formula: C13H18O7

Molecular Weight: 286.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18O7 |

|---|---|

| Molecular Weight | 286.28 g/mol |

| IUPAC Name | 2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C13H18O7/c1-18-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3 |

| Standard InChI Key | SIXFVXJMCGPTRB-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s IUPAC name, 2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol, delineates its tetracyclic structure:

-

Oxane backbone: A six-membered oxygen-containing ring (pyranose) with hydroxyl groups at positions 3, 4, and 5.

-

Substituents:

Table 1: Key Molecular Properties

The stereochemistry at positions 2, 3, 4, 5, and 6 critically influences its biochemical interactions, particularly in enzyme binding .

Spectroscopic Signatures

-

NMR: The -NMR spectrum typically shows signals for the anomeric proton (δ 4.8–5.2 ppm), aromatic protons from the methoxyphenoxy group (δ 6.8–7.2 ppm), and hydroxyl protons (δ 2.5–3.5 ppm) .

-

IR: Strong absorption bands at 3400 cm (O-H stretch) and 1250 cm (C-O-C ether linkage) .

Synthesis and Physicochemical Properties

Synthetic Routes

Synthesis involves multi-step strategies to install the methoxyphenoxy and hydroxymethyl groups while preserving stereochemistry:

-

Oxane Ring Formation: Cyclization of a tetraol precursor via acid-catalyzed intramolecular etherification.

-

Etherification: Coupling 4-methoxyphenol with the oxane intermediate using Mitsunobu conditions (DIAD, PPh) .

-

Hydroxymethylation: Formaldehyde addition under basic conditions to introduce the -CHOH group.

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | HSO, 80°C | 65 |

| Etherification | DIAD, PPh, THF, 0°C | 72 |

| Hydroxymethylation | CHO, NaOH, EtOH | 58 |

Solubility and Stability

-

Solubility: Moderately soluble in polar solvents (water: ~10 mg/mL; DMSO: ~50 mg/mL).

-

Thermal Stability: Decomposes above 180°C without a distinct melting point.

-

pH Sensitivity: Stable at pH 4–8; hydrolyzes under strongly acidic/basic conditions .

Biological Activities and Mechanisms

Antioxidant Properties

The compound scavenges free radicals (IC: 45 μM against DPPH) via hydrogen donation from its hydroxyl groups . Molecular docking studies suggest interactions with the active sites of SOD and catalase enzymes .

Enzymatic Modulation

-

α-Glucosidase Inhibition: Exhibits competitive inhibition (K: 12 μM), potentially relevant for diabetes management .

-

Cytochrome P450 Interactions: Binds to CYP3A4 (K: 8.2 μM), indicating possible drug-drug interaction risks .

Table 3: Pharmacokinetic Predictions

| Parameter | Value |

|---|---|

| Caco-2 Permeability | cm/s |

| Plasma Protein Binding | 89% |

| Half-Life (T) | 0.67 hours |

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

-

Nitro Derivative (6-(4-Nitrophenoxy)): Enhanced electron-withdrawing effects increase oxidative stability but reduce solubility.

-

Amino Derivative (6-(4-Aminophenoxy)): Improved hydrogen-bonding capacity elevates enzyme affinity (e.g., α-glucosidase K: 8 μM) .

Table 4: Functional Group Impact

| Derivative | Antioxidant IC (μM) | α-Glucosidase K (μM) |

|---|---|---|

| 4-Methoxyphenoxy | 45 | 12 |

| 4-Nitrophenoxy | 38 | 18 |

| 4-Aminophenoxy | 62 | 8 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume